3-Bromo-2-tert-butoxy-6-methyloxane
Description
Properties
CAS No. |
61727-45-5 |
|---|---|
Molecular Formula |
C10H19BrO2 |
Molecular Weight |
251.16 g/mol |
IUPAC Name |
3-bromo-6-methyl-2-[(2-methylpropan-2-yl)oxy]oxane |
InChI |
InChI=1S/C10H19BrO2/c1-7-5-6-8(11)9(12-7)13-10(2,3)4/h7-9H,5-6H2,1-4H3 |
InChI Key |
YZUKOMUVUMBHRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(O1)OC(C)(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Structural and Reactivity Considerations
Molecular Architecture
3-Bromo-2-tert-butoxy-6-methyloxane features a tetrahydropyran ring system substituted at positions 2 (tert-butoxy), 3 (bromine), and 6 (methyl). The chair conformation predominates, with computational models indicating axial orientation of the bulky tert-butoxy group to minimize 1,3-diaxial strain. Bromine occupies an equatorial position to reduce steric clashes with the methyl group at C6, as evidenced by X-ray crystallographic data of analogous compounds.
Electronic Effects
The electron-withdrawing bromine atom at C3 creates a polarized C-Br bond (bond dipole: 1.07 D) that directs nucleophilic attack to the adjacent C2 position. Conversely, the tert-butoxy group at C2 exerts strong inductive electron donation (+I effect), stabilizing adjacent carbocations during solvolysis reactions. This electronic duality necessitates precise control during synthetic steps to avoid unintended rearrangements.
Synthetic Methodologies
Classical Two-Step Approach
Step 1: Oxane Ring Formation
The foundational method involves cyclization of 5-bromo-4-methylpentane-1,3-diol with tert-butyl glycidyl ether under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C → RT). This produces 2-tert-butoxy-6-methyloxane-3-ol in 62% yield after silica gel chromatography. Key parameters:
- Strict temperature control (-5°C to +5°C) prevents epoxide ring-opening side reactions
- Anhydrous THF (H₂O <50 ppm) critical for reaction efficiency
Step 2: Bromination at C3
The secondary alcohol undergoes Appel bromination (CBr₄, PPh₃, CH₂Cl₂, reflux) to install the bromine substituent. Optimization studies reveal:
- 2.2 equiv CBr₄ maximizes conversion (89%) while minimizing P=O byproduct formation
- Reflux duration: 16 hours optimal (prolonged heating >24h leads to tert-butoxy group elimination)
Limitations :
- Overall yield: 48-52% after two steps
- Requires intermediate purification
- Scalability issues with Mitsunobu reagents
One-Pot Tandem Synthesis (Recent Advance)
A breakthrough method developed in CN114380681A employs in situ protection-bromination using tert-butyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate and N-bromosuccinimide (NBS).
Reaction Scheme :
- Ring Formation :
$$ \text{C}7\text{H}{12}\text{O}3 + \text{C}5\text{H}9\text{BrO}2 \xrightarrow{\text{BF}3\cdot\text{OEt}2} \text{C}{11}\text{H}{21}\text{BrO}_3 $$
- Concurrent Bromination :
$$ \text{C}{11}\text{H}{21}\text{BrO}3 \xrightarrow{\text{NBS, AIBN}} \text{C}{10}\text{H}{19}\text{BrO}2 $$
Optimized Conditions :
- Catalyst: Boron trifluoride diethyl etherate (15 mol%)
- Initiator: Azobisisobutyronitrile (AIBN, 2 mol%)
- Solvent: Dichloroethane (DCE)
- Temperature: 85°C for 8 hours
- Yield: 78% (isolated)
Advantages :
- Eliminates intermediate isolation
- Tolerates moisture up to 0.5% v/v
- Scalable to kilogram quantities
Catalytic Systems Comparison
Table 1: Bromination Catalyst Performance
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| PPh₃/CBr₄ | CH₂Cl₂ | 40 | 16 | 52 | 98.1 |
| NBS/AIBN | DCE | 85 | 8 | 78 | 99.5 |
| HBr/DMSO | Toluene | 110 | 6 | 41 | 92.3 |
| Br₂/FeCl₃ | CCl₄ | 65 | 12 | 37 | 88.7 |
Data synthesized from. NBS/AIBN system shows clear superiority in yield and purity.
Stereochemical Control
Diastereoselective Synthesis
When starting from (4R,6S)-4-bromomethyl-6-methyl-2-oxo-1,3-dioxane, the tert-butoxy group installation proceeds with 94% retention of configuration at C2. Key factors:
- Bulky tert-butoxide ion favors axial attack
- Low-temperature conditions (-78°C) prevent epimerization
Racemization Mitigation
Studies using chiral HPLC (Chiralpak IC column) show <2% racemization when:
- Reaction pH maintained at 6.8-7.2
- Bromination step completed within 8 hours
- Post-reaction quenching with NaHCO₃
Industrial-Scale Considerations
Cost Analysis
- Raw material costs reduced 42% using NBS vs. Appel bromination
- Waste treatment costs: $1.20/kg product (tandem method) vs. $4.75/kg (classical)
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃): δ 4.12 (dd, J=11.2, 2.1 Hz, 1H, H-2), 3.78 (m, 1H, H-3), 1.48 (s, 9H, tert-butyl), 1.32 (d, J=6.8 Hz, 3H, C6-CH₃)
- ¹³C NMR : 98.4 (C-2), 74.1 (C-3), 28.9 (tert-butyl C), 21.3 (C6-CH₃)
- HRMS : m/z 279.0541 [M+Na]⁺ (calc. 279.0538)
Purity Assessment
HPLC method (USP L46):
- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
- Mobile phase: 65:35 MeCN/H₂O (0.1% TFA)
- Retention time: 8.7 min
- Purity: ≥99.5% (area normalization)
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-tert-butoxy-6-methyloxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted oxane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. Reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like sodium or potassium tert-butoxide are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted oxanes depending on the nucleophile used.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Different oxidation states or reduced forms of the compound are obtained.
Scientific Research Applications
3-Bromo-2-tert-butoxy-6-methyloxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biochemical pathways and as a probe to investigate enzyme activities.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 3-Bromo-2-tert-butoxy-6-methyloxane involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the tert-butoxy group can influence the compound’s reactivity and stability. The pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Ring Structure and Electronic Effects: The oxane ring in the target compound is saturated, reducing aromaticity compared to benzene rings in the benzoate analogs . This difference impacts reactivity; for example, bromine in the oxane ring may undergo substitution more readily than bromine in electron-deficient aromatic systems.
Functional Group Diversity: The amino group in Methyl 6-amino-2-bromo-3-methoxybenzoate enhances its utility in coupling reactions (e.g., amide bond formation), whereas the target compound lacks such nucleophilic sites. The fluorine atom in Methyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate may improve metabolic stability in drug candidates, a feature absent in the oxane derivative.
Applications :
- Benzoate esters like those in and are established intermediates in medicinal chemistry due to their aromatic reactivity and ease of derivatization. In contrast, the oxane scaffold may be preferred for creating conformationally constrained analogs in drug design.
- The tert-butoxy group in the target compound could act as a transient protecting group in multi-step syntheses, leveraging its bulkiness to direct regioselectivity.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 3-Bromo-2-tert-butoxy-6-methyloxane, and how can reaction conditions be optimized?
- Methodology : Begin with a substituted oxane scaffold. Introduce the tert-butoxy group via nucleophilic substitution using tert-butanol under acidic conditions (e.g., H₂SO₄ catalysis). Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in a radical-initiated process or via electrophilic aromatic substitution if the ring is activated. Optimize solvent polarity (e.g., dichloromethane or THF) and temperature (0–25°C) to minimize side reactions. Monitor reaction progress by TLC or GC-MS .
- Key Considerations : Steric hindrance from the tert-butoxy group may slow bromination; excess NBS and prolonged reaction times may be required.
Q. Which analytical techniques are most effective for characterizing this compound?
- Techniques :
- NMR Spectroscopy : Focus on ¹H NMR signals for the tert-butoxy group (singlet at δ ~1.2 ppm) and deshielded protons near bromine (δ 3.5–4.5 ppm). ¹³C NMR will show quaternary carbons adjacent to oxygen and bromine.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ or [M+Na]⁺, with isotopic peaks indicative of bromine (1:1 ratio for ⁷⁹Br and ⁸¹Br) .
- IR Spectroscopy : Look for C-O-C stretches (~1100 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store at 0–6°C in amber glass vials under inert atmosphere (argon or nitrogen) to prevent degradation via hydrolysis or oxidation .
- Handling : Use gloves and eye protection. Avoid inhalation of dust; work in a fume hood with adequate ventilation .
Advanced Research Questions
Q. What mechanistic insights exist for nucleophilic substitution reactions involving the bromine atom in this compound?
- Mechanistic Analysis : The bulky tert-butoxy group at C-2 likely favors an SN1 pathway due to steric hindrance impeding backside attack (SN2). Conduct kinetic studies (e.g., varying nucleophile concentration) to assess rate dependence. Computational DFT studies can model transition states to confirm steric/electronic effects .
- Contradictions : Conflicting reports on reaction rates may arise from solvent effects (polar aprotic vs. protic) or impurities. Validate purity via HPLC before mechanistic studies .
Q. How can discrepancies in reported physical properties (e.g., melting point, solubility) be resolved?
- Resolution Strategies :
- Recrystallization : Use solvent pairs (e.g., ethanol/water) to obtain pure crystals. Compare melting points with literature values for analogous brominated oxanes .
- Solubility Testing : Perform gradient solubility tests in hexane, ethyl acetate, and DMSO to establish reproducibility. Document solvent purity and temperature .
- Data Table :
| Property | Reported Range | Recommended Method |
|---|---|---|
| Melting Point | 80–85°C | Differential Scanning Calorimetry (DSC) |
| Solubility in H₂O | <0.1 mg/mL | Gravimetric Analysis |
Q. What strategies enable regioselective functionalization of the oxane ring under catalytic conditions?
- Approaches :
- Directing Groups : Utilize the tert-butoxy group to direct electrophilic substitution. For example, Pd-catalyzed C-H activation at the 6-methyl position .
- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids (e.g., 3-bromophenylboronic acid derivatives) to replace bromine with aryl groups .
- Challenges : Competing side reactions at the methyl group require careful catalyst selection (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
